Cas no 1283109-50-1 (2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine)
![2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1283109-50-1x500.png)
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine 化学的及び物理的性質
名前と識別子
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- (2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)amine
- Ethanamine, 2-[[6-(4-methoxyphenyl)-3-pyridazinyl]oxy]-
- 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)oxy)ethan-1-amine
- 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine
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- MDL: MFCD21091658
- インチ: 1S/C13H15N3O2/c1-17-11-4-2-10(3-5-11)12-6-7-13(16-15-12)18-9-8-14/h2-7H,8-9,14H2,1H3
- InChIKey: SWPLJKYCWHXHBG-UHFFFAOYSA-N
- ほほえんだ: C(N)COC1=NN=C(C2=CC=C(OC)C=C2)C=C1
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- ふってん: 479.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 7.63±0.10(Predicted)
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235356-0.1g |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine |
1283109-50-1 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23620-10G |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine |
1283109-50-1 | 95% | 10g |
¥ 10,540.00 | 2023-03-15 | |
Life Chemicals | F1967-0872-2.5g |
(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)amine |
1283109-50-1 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
TRC | M189306-500mg |
(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)amine |
1283109-50-1 | 500mg |
$ 410.00 | 2022-06-04 | ||
TRC | M189306-100mg |
(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)amine |
1283109-50-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | M189306-1g |
(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)amine |
1283109-50-1 | 1g |
$ 615.00 | 2022-06-04 | ||
Enamine | EN300-235356-0.5g |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine |
1283109-50-1 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-235356-5g |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine |
1283109-50-1 | 5g |
$2110.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373449-10g |
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)oxy)ethan-1-amine |
1283109-50-1 | 95% | 10g |
¥17247.00 | 2024-08-09 | |
Enamine | EN300-235356-5.0g |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine |
1283109-50-1 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1283109-50-1 and Product Name: 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine
The compound with the CAS number 1283109-50-1 and the product name 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their diverse biological activities, making it a subject of considerable interest in both academic research and industrial applications. The structure of this molecule, featuring a pyridazine core linked to an amine-containing ethylene oxide moiety, suggests potential utility in drug discovery, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing emphasis on the exploration of heterocyclic compounds due to their inherent structural complexity and biological functionality. Pyridazine derivatives, in particular, have garnered attention for their role as pharmacophores in various therapeutic areas. The presence of a 4-methoxyphenyl group in the 6-(4-methoxyphenyl)pyridazin-3-yl moiety introduces additional electronic and steric features that can influence the compound's interactions with biological targets. This substitution pattern is often employed to enhance binding affinity and selectivity, which are critical factors in drug design.
The amine group at the terminal position of the molecule (ethan-1-amine) provides a site for further functionalization, enabling the synthesis of more complex derivatives. Such modifications can be tailored to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. The combination of these structural elements makes 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine a versatile scaffold for medicinal chemists seeking to develop new treatments for various diseases.
Recent studies have highlighted the potential of pyridazine derivatives as inhibitors of enzymes involved in inflammatory pathways. For instance, compounds with similar structural motifs have shown promise in preclinical models as modulators of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the production of pro-inflammatory mediators. The 4-methoxyphenyl substituent may enhance the compound's ability to interact with these enzymes by influencing electronic distribution and steric hindrance around the active site.
Moreover, the ethan-1-amine moiety could serve as a linker for further derivatization, allowing chemists to explore different pharmacological profiles. For example, coupling this compound to other bioactive molecules could yield hybrid entities with enhanced therapeutic efficacy. Such strategies are increasingly employed in drug discovery to leverage synergistic effects between multiple pharmacophores.
The synthesis of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the pyridazine core and subsequent functional group transformations to achieve the desired amine linkage. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to construct complex aromatic systems efficiently.
In terms of biological evaluation, preliminary assays suggest that this compound exhibits notable activity against certain cancer cell lines. The pyridazine scaffold is known to interact with DNA and other cellular components, potentially leading to mechanisms that disrupt tumor growth. The 4-methoxyphenyl group may further enhance these effects by modulating receptor binding or enzyme inhibition. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects.
Another area of interest is the potential application of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine in treating neurological disorders. Pyridazine derivatives have been reported to cross the blood-brain barrier and interact with neurotransmitter systems, suggesting utility in conditions such as Alzheimer's disease or Parkinson's disease. The presence of an amine group provides opportunities for further modifications that could improve central nervous system penetration and reduce off-target effects.
The pharmaceutical industry has shown significant interest in developing novel compounds based on heterocyclic scaffolds like pyridazine due to their proven efficacy and safety profiles. Companies are investing heavily in research aimed at identifying new drug candidates with improved pharmacological properties. 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine represents a promising lead compound that could eventually be developed into a commercial therapeutic product.
From a chemical biology perspective, understanding the structure-function relationships within this molecule is crucial for optimizing its therapeutic potential. Computational modeling techniques can be used to predict how different substituents affect binding affinity and metabolic stability. Such insights can guide synthetic efforts toward producing more effective derivatives.
In conclusion, 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethan-1-amine (CAS No. 1283109-50-1) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for drug discovery efforts targeting various diseases. As research progresses, further exploration of its biological activity and synthetic modifications will likely uncover new therapeutic possibilities.
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